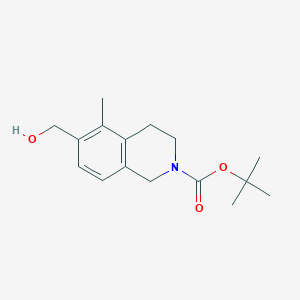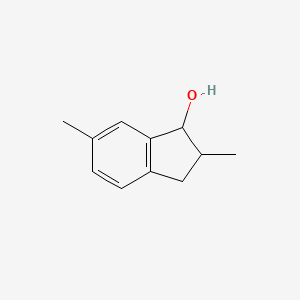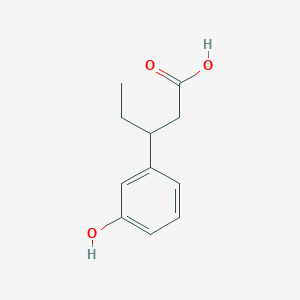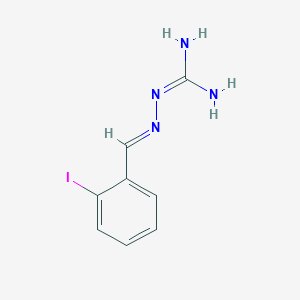
tert-butyl 3,4-dihydro-6-(hydroxymethyl)-5-methylisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common approach is to start with the appropriate isoquinoline derivative and introduce the tert-butyl ester group through esterification reactions. The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents. The methyl group is usually introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often employ continuous flow reactors and other advanced technologies to enhance yield and purity while reducing reaction times and costs. The use of catalysts and green chemistry principles is also common in industrial settings to improve the sustainability of the production process.
化学反应分析
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups or the tetrahydroisoquinoline core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression. Detailed studies are required to elucidate the precise mechanisms and molecular targets.
相似化合物的比较
Similar Compounds
Similar compounds to tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other tetrahydroisoquinoline derivatives with different substituents. Examples include:
- Tert-butyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the tert-butyl ester group, hydroxymethyl group, and methyl group in the tetrahydroisoquinoline core provides a distinct reactivity profile and potential for diverse applications in research and industry.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 6-(hydroxymethyl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-13(10-18)6-5-12-9-17(8-7-14(11)12)15(19)20-16(2,3)4/h5-6,18H,7-10H2,1-4H3 |
InChI 键 |
SNPBRNPRIAYONE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)

![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)

![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)

![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)

